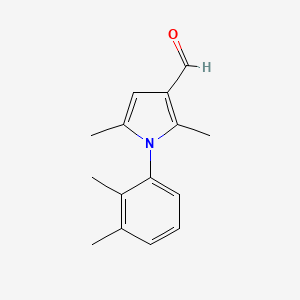

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a dimethylphenyl group and a carbaldehyde group attached to the pyrrole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-6-5-7-15(12(10)3)16-11(2)8-14(9-17)13(16)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNHAMXKXHWMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular apoptosis.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde: Lacks the additional methyl groups on the pyrrole ring, which may affect its reactivity and biological activity.

2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the dimethylphenyl group, resulting in different chemical properties and applications.

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique properties and applications.

Biological Activity

1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a candidate for further research in drug development.

- Molecular Formula : C15H17NO

- Molecular Weight : 227.3 g/mol

- CAS Number : Not specified in the sources but can be referenced through its chemical name.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, may exhibit a range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrole derivatives. For instance:

- In Vitro Studies : A series of pyrrole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including melanoma and breast cancer. One study reported that compounds with similar structural features exhibited significant growth inhibition in MDA-MB human cancer cell lines (growth inhibition rates of up to 62.46% for certain derivatives) .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-435 (Melanoma) | 62.46 |

| Compound 8f | MDA-MB-468 (Breast) | 40.24 |

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. The presence of electron-withdrawing groups in the structure enhances the interaction with microbial targets:

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Anti-inflammatory Potential

The anti-inflammatory properties of pyrrole derivatives have been noted in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes:

- Research Findings : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrrole-based compounds. The study highlighted the structure-activity relationship (SAR) among these compounds:

Q & A

Q. What are the key synthetic strategies for preparing 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves electrophilic substitution or condensation reactions. For example:

- Friedel-Crafts alkylation can introduce aromatic substituents (e.g., 2,3-dimethylphenyl) to the pyrrole core .

- Vilsmeier-Haack formylation is commonly used to introduce the carbaldehyde group at the 3-position of the pyrrole ring .

- Optimization parameters include temperature (e.g., 50–80°C for condensation steps) and solvent systems. A green chemistry approach using deep eutectic solvents (e.g., K₂CO₃:glycerol) has shown improved yields in analogous pyrrole derivatives .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts | 65–75 | AlCl₃ catalyst, CH₂Cl₂, 0°C–RT | |

| Vilsmeier-Haack | 70–80 | POCl₃/DMF, 80°C | |

| Green solvent system | 85–90 | K₂CO₃:glycerol, 50°C |

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Aromatic protons : δ 6.8–7.5 ppm (multiplet for 2,3-dimethylphenyl group) .

- Aldehyde proton : δ ~9.8–10.2 ppm (singlet) .

- Methyl groups : δ 2.1–2.4 ppm (singlets for pyrrole and aryl methyl substituents) .

- ¹³C NMR : The carbaldehyde carbon appears at δ ~190–195 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) .

Q. Table 2: Representative NMR Data from Analogous Compounds

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (CHO) | 9.82 | Singlet | |

| Pyrrole C-CH₃ | 2.22 | Singlet | |

| Aryl C-CH₃ | 2.14 | Singlet |

Advanced Research Questions

Q. What contradictions exist in reported synthetic yields or spectral data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in yields or spectral data often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may shift aldehyde proton signals upfield compared to non-polar solvents .

- Crystallization methods : Recrystallization in methanol vs. hexane can affect purity and observed melting points .

- Reaction time : Prolonged heating in formylation steps may lead to side products, altering NMR signals .

- Resolution : Use high-field NMR (≥300 MHz) and standardized solvent systems (e.g., CDCl₃) for reproducible data .

Q. What mechanistic insights govern the electrophilic substitution reactivity of the pyrrole core in this compound?

- Methodological Answer :

- The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C-2 and C-5).

- Steric hindrance from 2,5-dimethyl groups directs subsequent substitutions (e.g., formylation) to the less hindered C-3 position .

- Computational studies (DFT) on analogous pyrroles suggest that electron-donating substituents (e.g., methyl) lower activation energies for electrophilic attacks .

Q. How can the biological activity of this compound be systematically evaluated, and what assays are most relevant?

- Methodological Answer :

- Antioxidant activity : Use DPPH radical scavenging assays with IC₅₀ calculations (see Table 3 ) .

- Antimicrobial activity : Follow CLSI guidelines for MIC/MBC testing against ATCC bacterial/fungal strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .

Q. Table 3: Example Bioactivity Protocol

| Assay Type | Key Steps | Reference |

|---|---|---|

| DPPH scavenging | Incubate 30 min in dark, measure at 517 nm | |

| MIC determination | Broth microdilution, 24–48 h incubation |

Safety and Handling

Q. What are the critical safety precautions for handling this compound in a research laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors/dust .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen, away from moisture and light .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Standardized protocols : Adopt reaction conditions from peer-reviewed studies (e.g., 80°C for Vilsmeier-Haack reactions) .

- Analytical validation : Cross-validate NMR/IR data with published spectra and use internal standards (e.g., TMS for NMR) .

- Batch documentation : Record solvent purity, catalyst lot numbers, and ambient humidity during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.